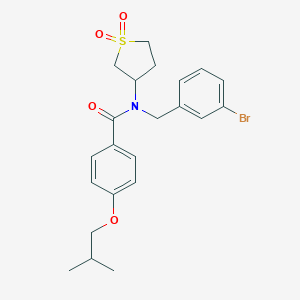![molecular formula C20H21N3O4 B265222 N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B265222.png)
N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also referred to as EPOXY and is known for its unique chemical structure, which makes it a promising candidate for scientific research.
Wirkmechanismus
The mechanism of action of EPOXY is not fully understood. However, researchers have found that EPOXY inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. By inhibiting the activity of COX-2, EPOXY reduces the production of prostaglandins, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
EPOXY has been shown to have several biochemical and physiological effects. Studies have found that EPOXY has anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, EPOXY has been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using EPOXY in lab experiments include its unique chemical structure, which makes it a promising candidate for scientific research. Additionally, EPOXY has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases. However, the limitations of using EPOXY in lab experiments include the lack of understanding of its mechanism of action and the potential side effects that may arise from its use.
Zukünftige Richtungen
There are several future directions for the research on EPOXY. One potential direction is the development of new drugs for the treatment of various diseases based on the anti-inflammatory and analgesic properties of EPOXY. Additionally, further research is needed to fully understand the mechanism of action of EPOXY and its potential side effects. Furthermore, the potential applications of EPOXY in other fields of scientific research, such as materials science and nanotechnology, should also be explored.
Synthesemethoden
The synthesis method for EPOXY involves a series of steps that require the use of specific reagents and conditions. The first step involves the reaction between 4-ethoxybenzoyl chloride and 3-amino-1,2,4-oxadiazole in the presence of a base. This reaction produces an intermediate product, which is then reacted with 3-methoxybenzoyl chloride to obtain the final product, EPOXY.
Wissenschaftliche Forschungsanwendungen
EPOXY has shown potential applications in various fields of scientific research. One of the most promising applications of EPOXY is in the field of medicinal chemistry. Researchers have found that EPOXY has anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
Molekularformel |
C20H21N3O4 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C20H21N3O4/c1-3-26-16-9-7-15(8-10-16)21-18(24)11-12-19-22-20(23-27-19)14-5-4-6-17(13-14)25-2/h4-10,13H,3,11-12H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
ZHFRYPDWTMZVGA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265139.png)
![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265140.png)
![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265141.png)


![4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265146.png)
![1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265148.png)
![4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B265161.png)

![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265174.png)
![2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B265188.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265206.png)
![7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B265211.png)
![6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione](/img/structure/B265221.png)